Pyrazinamide-13C,15N
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Overview
Description
Pyrazinamide-13C,15N, also known as Pyrazinecarboxamide-13C,15N, is a labeled form of Pyrazinamide. Pyrazinamide is a potent and orally active antitubercular antibiotic. It is a proagent that is converted to the active form pyrazinoic acid by the enzyme pyrazinamidase encoded by the pncA gene in Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Pyrazinamide-13C,15N involves the incorporation of stable isotopes of carbon (13C) and nitrogen (15N) into the Pyrazinamide molecule. This can be achieved through the use of labeled precursors in the synthesis process. For example, the synthesis may involve the use of 13C-labeled carbon dioxide and 15N-labeled ammonia or other nitrogen sources .
Industrial Production Methods
Industrial production of this compound typically involves the use of specialized growth chambers and hydroponic nutrient supply systems to produce uniformly labeled plants or microorganisms. These organisms are then used to extract the labeled compounds. The process ensures a high degree of enrichment with uniformly distributed isotopes .
Chemical Reactions Analysis
Types of Reactions
Pyrazinamide-13C,15N undergoes various chemical reactions, including:
Oxidation: Conversion to pyrazinoic acid.
Reduction: Reduction of the carbonyl group to form hydroxyl derivatives.
Substitution: Substitution reactions involving the amide group.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions typically involve nucleophilic reagents under basic or acidic conditions.
Major Products
Oxidation: Pyrazinoic acid.
Reduction: Hydroxyl derivatives of Pyrazinamide.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Pyrazinamide-13C,15N is widely used in scientific research due to its labeled isotopes, which allow for detailed studies in various fields:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Helps in studying the metabolic pathways and enzyme interactions in microorganisms.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new antitubercular drugs and in quality control processes.
Mechanism of Action
Pyrazinamide-13C,15N exerts its effects by being converted to pyrazinoic acid by the enzyme pyrazinamidase. Pyrazinoic acid disrupts membrane energetics and inhibits membrane transport functions in Mycobacterium tuberculosis. It also interferes with fatty acid synthase, which is essential for the bacterium’s growth and replication .
Comparison with Similar Compounds
Similar Compounds
Isoniazid: Another antitubercular drug that inhibits the synthesis of mycolic acids.
Rifampin: Inhibits bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of the bacterial cell wall.
Uniqueness
Pyrazinamide-13C,15N is unique due to its labeled isotopes, which make it an invaluable tool in research. Unlike other antitubercular drugs, this compound allows for precise tracking and analysis in metabolic and pharmacokinetic studies, providing insights that are not possible with unlabeled compounds .
Properties
Molecular Formula |
C5H5N3O |
---|---|
Molecular Weight |
125.10 g/mol |
IUPAC Name |
pyrazine-2-(15N)carboxamide |
InChI |
InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i5+1,6+1 |
InChI Key |
IPEHBUMCGVEMRF-MPOCSFTDSA-N |
Isomeric SMILES |
C1=CN=C(C=N1)[13C](=O)[15NH2] |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.